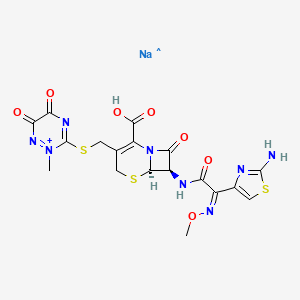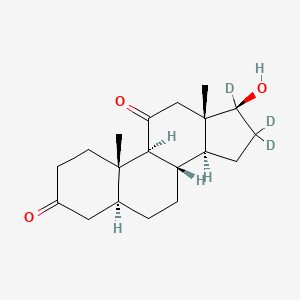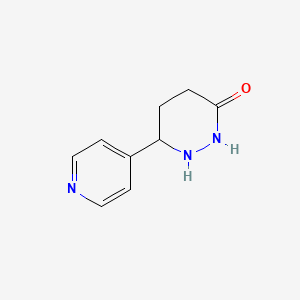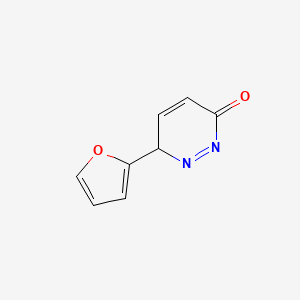![molecular formula C13H16NO4S- B12359873 Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Boc-6,7-二氢-4H-噻吩并[3,2-c]吡啶-3-羧酸是一种有机化合物,属于噻吩并吡啶类。该化合物以噻吩并[3,2-c]吡啶核心结构为特征,该结构是由噻吩环和吡啶环融合而成的双环体系。“Boc”指的是叔丁氧羰基保护基,在有机合成中常用于保护胺官能团。
准备方法
合成路线和反应条件
5-Boc-6,7-二氢-4H-噻吩并[3,2-c]吡啶-3-羧酸的合成通常涉及多个步骤,从市售原料开始。一种常见的合成路线包括以下步骤:
噻吩并[3,2-c]吡啶核心的形成: 该步骤涉及合适前体的环化以形成噻吩并[3,2-c]吡啶核心。这可以通过各种环化反应实现,例如 Pictet-Spengler 反应。
Boc 保护基的引入: 叔丁氧羰基 (Boc) 基团被引入以保护胺官能团。这通常在三乙胺等碱的存在下使用二叔丁基二碳酸酯 (Boc2O) 完成。
羧化: 最后一步涉及在噻吩并[3,2-c]吡啶核心上的所需位置引入羧酸基团。这可以通过各种羧化反应实现,例如在合适的催化剂存在下使用二氧化碳。
工业生产方法
5-Boc-6,7-二氢-4H-噻吩并[3,2-c]吡啶-3-羧酸的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成平台和优化的反应条件,以确保高产率和高纯度。
化学反应分析
反应类型
5-Boc-6,7-二氢-4H-噻吩并[3,2-c]吡啶-3-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除或修饰官能团。
取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常见的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 常见的取代反应试剂包括卤素(例如,氯、溴)和亲核试剂(例如,胺、醇)。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能产生酮或醛,而还原可能产生醇或胺。
科学研究应用
5-Boc-6,7-二氢-4H-噻吩并[3,2-c]吡啶-3-羧酸在科学研究中具有多种应用,包括:
化学: 它被用作合成更复杂分子的构件。
生物学: 它被用于研究生物途径和机制。
医学: 它正在被研究其潜在的治疗特性,并作为药物开发的前体。
工业: 它被用于生产特种化学品和材料。
作用机制
5-Boc-6,7-二氢-4H-噻吩并[3,2-c]吡啶-3-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。确切的机制取决于具体的应用和背景。例如,在药物化学中,它可能与酶或受体相互作用以发挥其作用。
相似化合物的比较
类似化合物
- 6-Boc-4,5,6,7-四氢-噻吩并[2,3-c]吡啶-3-羧酸
- 2-(草酰胺基)-4,5,6,7-四氢-噻吩并[2,3-C]吡啶-3-羧酸
独特性
5-Boc-6,7-二氢-4H-噻吩并[3,2-c]吡啶-3-羧酸由于其特定的结构特征以及 Boc 保护基的存在而具有独特性。这使其成为有机合成中宝贵的中间体,也是各种科学研究应用中的一种有用工具。
属性
分子式 |
C13H16NO4S- |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1 |
InChI 键 |
ITKGRAREGLOJCD-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)


![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)




triazole-4-carboxamide](/img/structure/B12359851.png)
![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)



